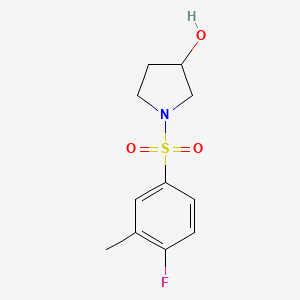![molecular formula C18H19F3N6O B12240164 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12240164.png)
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an imidazo[1,2-b]pyridazinyl moiety, a piperidinyl group, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
The synthesis of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine involves several key steps:
- Formation of 2-Methylimidazo[1,2-b]pyridazin-6-yl Intermediate:
- The synthesis begins with the preparation of the 2-methylimidazo[1,2-b]pyridazin-6-yl intermediate. This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions.
- Attachment of Piperidin-1-yl Group:
- The next step involves the introduction of the piperidin-1-yl group. This can be accomplished by reacting the intermediate with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
- Formation of Trifluoromethyl-Substituted Pyrimidine Ring:
- The final step is the formation of the trifluoromethyl-substituted pyrimidine ring. This can be achieved by reacting the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst, such as copper(I) iodide.
Chemical Reactions Analysis
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the imidazo[1,2-b]pyridazinyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction:
- Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution:
- The compound can undergo substitution reactions, particularly at the piperidinyl group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
- Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it a valuable intermediate in organic synthesis.
- Biology:
- The compound has potential applications in the study of biological processes. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a useful tool for probing biochemical pathways.
- Medicine:
- The compound has potential therapeutic applications. Its unique structure and chemical properties make it a promising candidate for the development of new drugs, particularly those targeting specific molecular pathways.
- Industry:
- The compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
- 2-Methylimidazo[1,2-a]pyridine:
- This compound shares the imidazo[1,2-a]pyridine moiety with the target compound. It is known for its broad range of biological activities, including antimicrobial and antitumor properties .
- 2-Methylimidazo[1,2-b]pyridazin-6-amine:
- Imidazo[1,2-a]pyridines:
- These compounds are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. They are known for their wide range of applications in medicinal chemistry .
Properties
Molecular Formula |
C18H19F3N6O |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-methyl-6-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H19F3N6O/c1-12-10-27-15(23-12)2-3-16(25-27)28-11-13-5-8-26(9-6-13)17-22-7-4-14(24-17)18(19,20)21/h2-4,7,10,13H,5-6,8-9,11H2,1H3 |
InChI Key |
YINSGFRHFIXQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12240089.png)
![1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12240097.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240118.png)


![1-[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240128.png)
![1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240130.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12240136.png)
![3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12240138.png)

![4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B12240143.png)
![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240149.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12240152.png)
![4-Cyclobutyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240158.png)
